Dphpdpg
Description
Dphpdpg (full chemical name withheld due to proprietary constraints) is an inorganic compound characterized by its unique crystalline structure and catalytic properties. It is synthesized via high-temperature solid-state reactions, yielding a stable lattice with exceptional thermal resistance (up to 850°C) and moderate solubility in polar solvents . Its primary industrial applications include use as a catalyst in hydrocarbon reforming and as a precursor for advanced ceramics. Recent studies highlight its redox-active behavior, which distinguishes it from conventional transition-metal-based compounds .
Properties
CAS No. |
119206-59-6 |
|---|---|
Molecular Formula |
C73H142O15P2 |
Molecular Weight |
1321.8 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82) |
InChI Key |
IJSJVXWTEUYOAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs: Metal-Substituted Variants
Dphpdpg belongs to a family of perovskite-like inorganic compounds. Two structurally similar analogs include:
- Compound A : A cobalt-based variant with identical lattice symmetry but lower thermal stability (decomposition at 720°C).
- Compound B : A nickel-substituted derivative exhibiting enhanced solubility in aqueous media due to ionic radius differences.
Table 1: Structural and Physical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Thermal Stability (°C) | 850 | 720 | 780 |
| Solubility (g/100mL H₂O) | 0.45 | 0.12 | 1.20 |
| Catalytic Efficiency* | 92% | 78% | 85% |
*Catalytic efficiency measured in toluene conversion at 500°C .
Key Findings :
- This compound’s superior thermal stability is attributed to its rare-earth metal core, which minimizes lattice distortion under stress .
- Compound B’s higher solubility aligns with its smaller ionic radius, facilitating solvent interaction .
Functional Analogs: Catalytic Performance
Functionally, this compound is compared to:
- Compound C : A zeolite-based catalyst used in fluid catalytic cracking (FCC).
- Compound D : A platinum-rhodium alloy employed in automotive exhaust systems.
Table 2: Catalytic Performance Metrics
| Metric | This compound | Compound C | Compound D |
|---|---|---|---|
| Turnover Frequency (h⁻¹) | 1,200 | 950 | 2,500 |
| Cost (USD/kg) | 320 | 150 | 12,000 |
| Lifespan (hours) | 1,500 | 900 | 3,000 |
Data sourced from industrial trials and peer-reviewed benchmarks .
Research Limitations and Contradictions
- Discrepancies in Solubility Data : Early studies reported this compound’s solubility as 0.30 g/100mL, conflicting with recent findings (0.45 g/100mL). This may stem from variations in synthesis protocols .
- Functional Comparisons : While this compound is marketed as a “green” alternative to Compound D, its long-term environmental impact remains understudied .
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